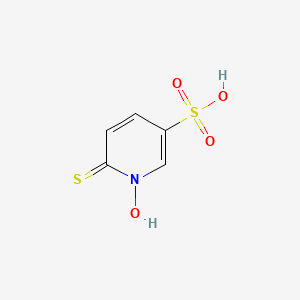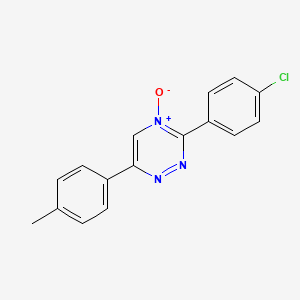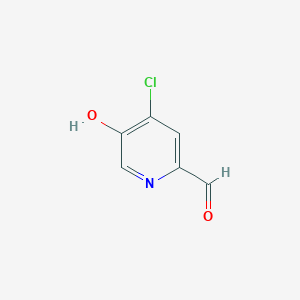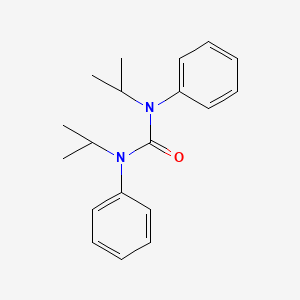![molecular formula C13H8O4 B14188882 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 835597-63-2](/img/structure/B14188882.png)
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of naphthopyranones, which are characterized by a fused naphthalene and pyran ring system. The presence of hydroxyl groups at positions 4 and 7 adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like pyridine.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthopyranones, depending on the specific reagents and conditions used .
Scientific Research Applications
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2-methylbenzopyran-4-one
- 3,5-Dihydroxy-2,7-dimethylbenzopyran-4-one
- 6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
Uniqueness
4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 4 and 7.
Properties
CAS No. |
835597-63-2 |
|---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4,7-dihydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O4/c14-9-2-1-7-5-12-10(4-8(7)3-9)11(15)6-13(16)17-12/h1-6,14-15H |
InChI Key |
XWOYPPYSOPMIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)OC(=O)C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)

![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)

![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)






